molecular formula C13H19N3O2S B13946234 3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

Cat. No.: B13946234
M. Wt: 281.38 g/mol
InChI Key: ZYGOZRATLJKMRG-UHFFFAOYSA-N
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Description

3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a heterocyclic compound that features a piperidine moiety and a benzothiadiazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antihypertensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with benzothiadiazine precursors in the presence of suitable catalysts and solvents . The reaction conditions often require moderate temperatures and specific pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to bind to these targets effectively, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is unique due to its combined piperidine and benzothiadiazine structures, which confer distinct pharmacological properties.

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide

InChI

InChI=1S/C13H19N3O2S/c17-19(18)15-13-4-2-1-3-12(13)10-16(19)9-11-5-7-14-8-6-11/h1-4,11,14-15H,5-10H2

InChI Key

ZYGOZRATLJKMRG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2CC3=CC=CC=C3NS2(=O)=O

Origin of Product

United States

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